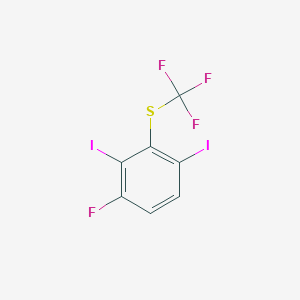
1,3-Diiodo-4-fluoro-2-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diiodo-4-fluoro-2-(trifluoromethylthio)benzene: is a chemical compound with the molecular formula C7H2F4I2S and a molecular weight of 447.96 g/mol It is characterized by the presence of two iodine atoms, one fluorine atom, and a trifluoromethylthio group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Diiodo-4-fluoro-2-(trifluoromethylthio)benzene typically involves the introduction of iodine, fluorine, and trifluoromethylthio groups onto a benzene ring. One common method involves the use of iodination and fluorination reactions under controlled conditions. The trifluoromethylthio group can be introduced using reagents such as trifluoromethanesulfenyl chloride .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and thiolation reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1,3-Diiodo-4-fluoro-2-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophiles: such as amines or thiols for substitution reactions.
Oxidizing agents: like hydrogen peroxide for oxidation reactions.
Reducing agents: such as sodium borohydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the iodine atoms.
Scientific Research Applications
Chemistry: 1,3-Diiodo-4-fluoro-2-(trifluoromethylthio)benzene is used as a building block in organic synthesis
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals with potential therapeutic properties.
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of 1,3-Diiodo-4-fluoro-2-(trifluoromethylthio)benzene involves its interaction with molecular targets through various pathways. The presence of halogen atoms and the trifluoromethylthio group can influence its reactivity and binding affinity to specific targets. These interactions can lead to changes in the chemical and physical properties of the compound, affecting its overall behavior in different environments.
Comparison with Similar Compounds
- 1,3-Diiodo-2-fluoro-4-(trifluoromethylthio)benzene
- 1,3-Diiodo-4-fluoro-5-(trifluoromethylthio)benzene
- 1,3-Diiodo-4-chloro-2-(trifluoromethylthio)benzene
Comparison: Compared to similar compounds, 1,3-Diiodo-4-fluoro-2-(trifluoromethylthio)benzene is unique due to the specific positioning of the fluorine and trifluoromethylthio groups on the benzene ring. This unique arrangement can lead to different reactivity patterns and potential applications. The presence of fluorine and iodine atoms also contributes to its distinct chemical properties, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C7H2F4I2S |
|---|---|
Molecular Weight |
447.96 g/mol |
IUPAC Name |
1-fluoro-2,4-diiodo-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2F4I2S/c8-3-1-2-4(12)6(5(3)13)14-7(9,10)11/h1-2H |
InChI Key |
PBAYHNRHAUKWON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)I)SC(F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




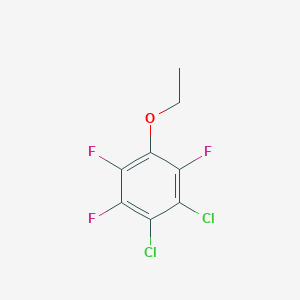
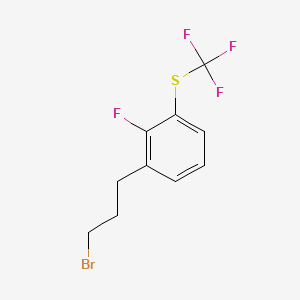
![Sodium;12-[(2,4-difluorophenyl)methylcarbamoyl]-6-methyl-8,11-dioxo-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-dien-10-olate](/img/structure/B14060388.png)
![3-[(2-Carbamothioylhydrazinylidene)methyl]benzoic acid](/img/structure/B14060394.png)


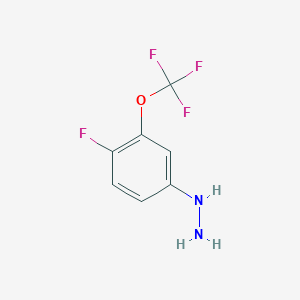

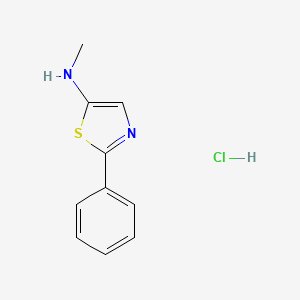

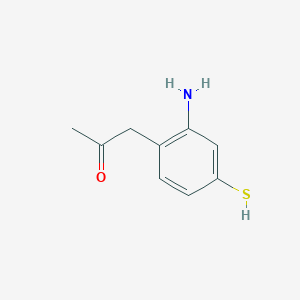
![3,3-Dimethyl-2-[(2-prop-2-enoxycyclopentyl)oxycarbonylamino]butanoic acid](/img/structure/B14060457.png)
